

Chemical structure and properties of Ertapenem sodium

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Compound of Interest

Compound Name: Ertapenem(1-)

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Ertapenem Sodium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ertapenem sodium is a parenteral carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria. Marketed under the trade name Invanz®, it is distinguished by its long half-life, allowing for once-daily administration.[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, mechanism of action, antimicrobial spectrum, and pharmacokinetic and pharmacodynamic profile of ertapenem sodium. Detailed experimental protocols for key analytical and microbiological assays are also presented to support further research and development.

Chemical Structure and Physicochemical Properties

Ertapenem is a 1- β -methyl-carbapenem, structurally similar to meropenem.[2] The presence of a 1- β -methyl group confers stability against hydrolysis by most dehydropeptidases-I (DHP-I) found in the renal brush border. The side chain at position C-2 contributes to its broad spectrum of activity, while the m-carboxy-phenyl moiety on the pyrrolidinyl side chain is responsible for its high protein binding and extended half-life.

The chemical structure of Ertapenem sodium is presented below:

 Chemical structure of Ertapenem

Table 1: Chemical and Physicochemical Properties of Ertapenem Sodium

Property	Value	Reference
IUPAC Name	sodium 3-[[[(2S,4S)-4-[[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]pyrrolidine-2-carbonyl]amino]benzoate	[3]
CAS Number	153773-82-1	[3]
Molecular Formula	C22H24N3NaO7S	[3]
Molecular Weight	497.50 g/mol	[4]
Appearance	White to off-white, hygroscopic, weakly crystalline powder	[5]
Melting Point	>174°C (decomposes)	[6]
Solubility	- Water: ≥52 mg/mL- DMSO: 260 mg/mL (Sonication recommended)- Ethanol: Practically insoluble	[4][7]
pKa (Calculated)	- Carboxylic Acid 1: 3.33- Carboxylic Acid 2: 4.14- Secondary Amine: 8.95	[4]
pH (1% solution in water)	7.5	[8]

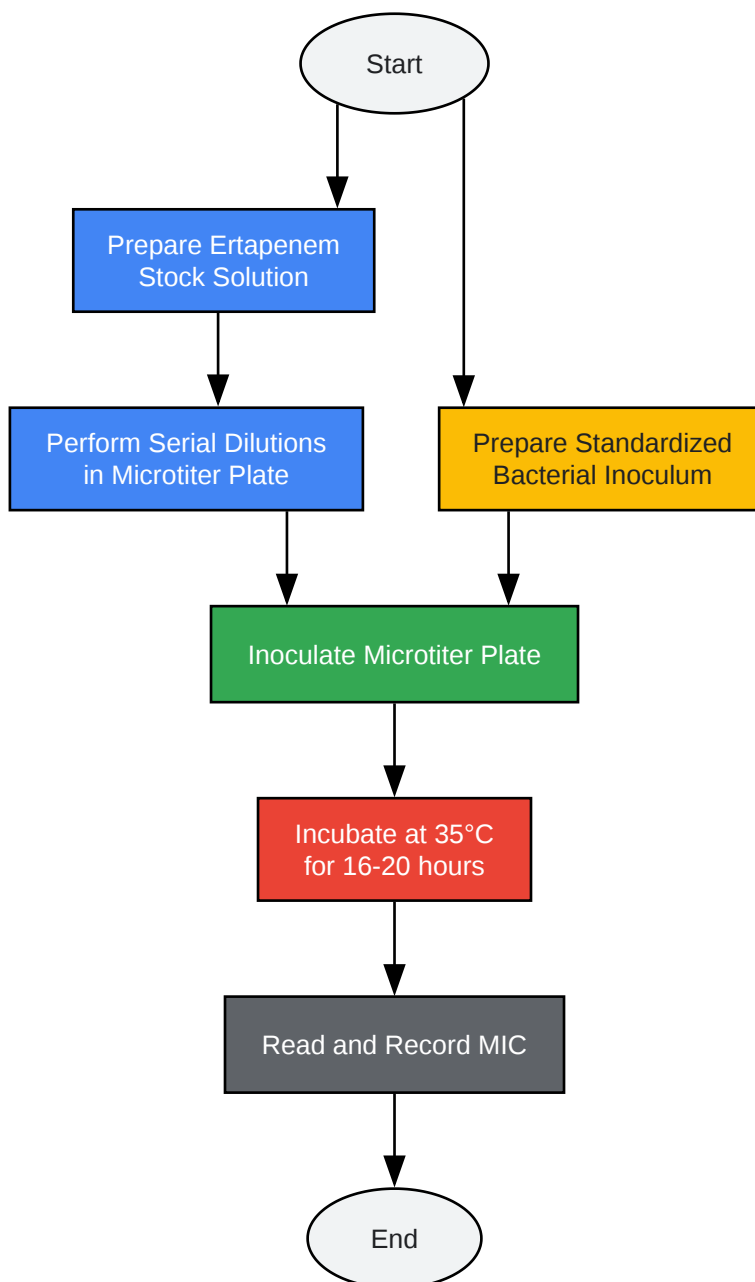
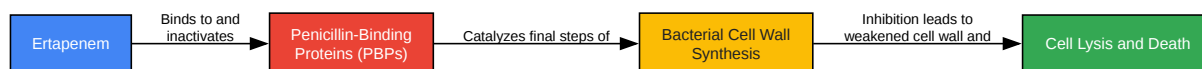
Table 2: Stability of Ertapenem Sodium Solutions

Condition	Stability	Reference
Reconstituted in 0.9% NaCl (Room Temp, 25°C)	Use within 6 hours	[3]
Reconstituted in 0.9% NaCl (Refrigerated, 5°C)	Store for 24 hours and use within 4 hours after removal from refrigeration	[3]
Frozen Solutions	Should not be frozen	[3]
100 mg/mL in 0.9% NaCl (Refrigerated, 4°C)	Stable for 48 hours	[9]
100 mg/mL in 0.9% NaCl (Room Temp, 23°C)	Stable for approximately 5.5 hours	[9]

Mechanism of Action

Like other β -lactam antibiotics, ertapenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[\[8\]](#) This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. The inhibition of peptidoglycan synthesis leads to the weakening of the cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.

Ertapenem has a strong affinity for the high-molecular-weight PBPs of both Gram-positive and Gram-negative bacteria. In *Escherichia coli*, it demonstrates a high affinity for PBPs 2 and 3.[\[4\]](#)



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